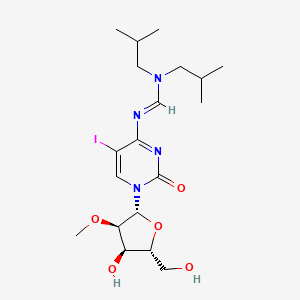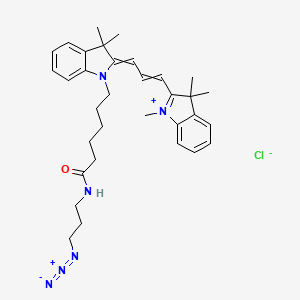
2-(Butylamino)-6'-chloro-o-hexanotoluidide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride is a chemical compound with the molecular formula C17H28Cl2N2O It is known for its unique structure, which includes a butylamino group, a chlorinated phenyl ring, and a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride typically involves the following steps:
Formation of the Hexanamide Backbone: The hexanamide backbone can be synthesized through the reaction of hexanoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Butylamino Group: The butylamino group is introduced via nucleophilic substitution reactions, where a butylamine reacts with an intermediate compound containing a leaving group.
Chlorination of the Phenyl Ring: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Final Coupling Reaction: The final step involves coupling the chlorinated phenyl ring with the hexanamide backbone in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product through optimized reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-butylamino-N-(2-chloro-phenyl)hexanamide
- 2-butylamino-N-(2-methyl-phenyl)hexanamide
- 2-butylamino-N-(2-chloro-6-methyl-phenyl)pentanamide
Uniqueness
2-butylamino-N-(2-chloro-6-methyl-phenyl)hexanamide hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
78265-89-1 |
|---|---|
Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-(butylamino)-N-(2-chloro-6-methylphenyl)hexanamide;hydrochloride |
InChI |
InChI=1S/C17H27ClN2O.ClH/c1-4-6-11-15(19-12-7-5-2)17(21)20-16-13(3)9-8-10-14(16)18;/h8-10,15,19H,4-7,11-12H2,1-3H3,(H,20,21);1H |
InChI Key |
NWCGVHWYNMIOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=C(C=CC=C1Cl)C)NCCCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-[(4-bromophenyl)hydrazinylidene]methyl]benzonitrile](/img/structure/B13792639.png)
![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)

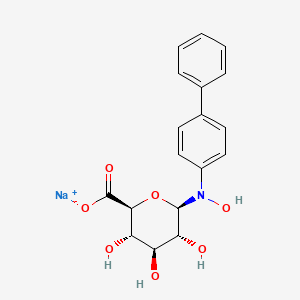
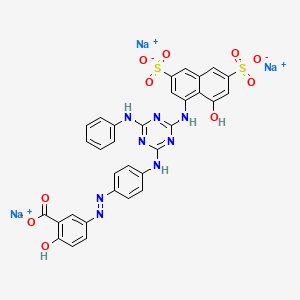
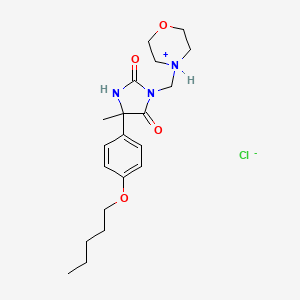
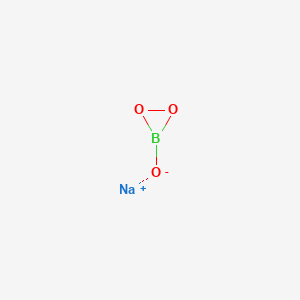
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
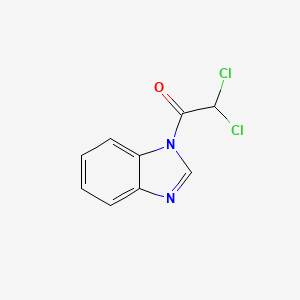
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)

